N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
Description
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold incorporates an oxygen atom in the seven-membered ring, distinguishing it from analogous thiazepine derivatives (where sulfur replaces oxygen). The compound is substituted at position 2 with an ethanesulfonamide group and at position 10 with an ethyl moiety. Its structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in targeting neurological or inflammatory pathways. For instance, structurally related compounds like BT2 (an ethyl carbamate derivative) have demonstrated anti-inflammatory activity by suppressing monocyte-endothelial cell adhesion .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-19-14-7-5-6-8-16(14)23-15-10-9-12(11-13(15)17(19)20)18-24(21,22)4-2/h5-11,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMVEBKQNGXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located in the brain, and it plays a vital role in the function of the central nervous system. It is involved in a variety of neurological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. It binds to the receptor and inhibits its activity, thereby modulating the signaling pathways that are regulated by this receptor.
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C18H22N2O5S
- Molecular Weight : 378.44 g/mol
- CAS Number : 922108-37-0
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. Key mechanisms include:
- Inhibition of Angiogenesis : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds can inhibit angiogenesis, a critical process in tumor growth and metastasis. The compound's ability to modulate vascular endothelial growth factor (VEGF) signaling pathways has been documented .
- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This property is essential for protecting cellular components from damage caused by free radicals .
- Anti-diabetic Effects : Preliminary studies suggest that the compound may have potential in managing diabetes by inhibiting advanced glycation end-products (AGEs), which are implicated in diabetic complications .
Case Studies and Experimental Evidence
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively reduces cell proliferation in certain cancer cell lines by inducing apoptosis. The compound was shown to decrease the viability of human breast cancer cells significantly when tested at varying concentrations .
- Antioxidant Activity Assays : The compound's antioxidant capacity was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay and DPPH radical scavenging methods. Results indicated a dose-dependent increase in antioxidant activity, suggesting its potential use as a dietary supplement or therapeutic agent to combat oxidative stress-related diseases .
- Diabetes Management : In studies examining the effects on AGEs formation, the compound demonstrated a significant inhibitory effect on the glycation of proteins in vitro. This suggests a protective role against diabetic complications, warranting further investigation into its potential as an anti-diabetic agent .
Data Table
Comparison with Similar Compounds
The dibenzo[b,f][1,4]oxazepine/thiazepine family includes numerous derivatives with variations in substituents and heteroatoms. Below is a systematic comparison based on structural features, synthetic routes, and biological activities.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Analogues
Key Observations :
- Substituent Effects : Ethanesulfonamide (target compound) vs. carboxamide/acetamide groups (e.g., ML304, BT2) influence solubility and hydrogen-bonding capacity. For example, sulfonamide groups enhance metabolic stability compared to esters or amides .
Key Observations :
- Oxidation Steps : Thiazepine derivatives often require H2O2-mediated oxidation to achieve sulfoxide/sulfone forms, impacting reactivity and downstream applications .
- Chiral Resolution : Enantiomerically pure compounds (e.g., (R)-58) are critical for receptor selectivity, as seen in D2 dopamine antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
